molecular formula C14H6Br2O4 B179660 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione CAS No. 114831-87-7

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Cat. No.: B179660
CAS No.: 114831-87-7
M. Wt: 398 g/mol
InChI Key: QWTXLFFVRXWSAT-UHFFFAOYSA-N
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Description

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is a brominated and hydroxylated derivative of anthracene-9,10-dione (anthraquinone). This compound is part of the anthraquinone class, which is of significant interest in multiple research fields due to its unique structural and electronic properties . Anthraquinone derivatives are recognized as promising scaffolds in the development of pharmaceutical candidates, particularly for their studied antitumor and anti-inflammatory activities . The presence of bromine atoms on the anthraquinone core makes this compound a valuable intermediate for further synthetic elaboration. Researchers can utilize it in metal-catalyzed cross-coupling reactions and other functionalization methods to construct more complex molecules or to incorporate the anthraquinone structure into polymers and larger molecular systems . Beyond medicinal chemistry, functionalized anthraquinones like this one are investigated for advanced applications in material science. Their spectral and redox properties make them suitable for developing new materials in optoelectronics, such as organic semiconductors, as well as for use in chemosensors and redox flow batteries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTXLFFVRXWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents :

  • 1,8-Dihydroxyanthraquinone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Diisopropylamine (DIPA)

Procedure :

  • Dissolution : 1,8-DHAQ is dissolved in DCM under inert atmosphere.

  • Catalyst Addition : DIPA is added to deprotonate hydroxyl groups, enhancing electrophilic substitution.

  • Bromination : NBS in DCM is added dropwise at room temperature, with stirring for 4–6 hours.

  • Workup : The reaction is quenched with acidic water, and the organic layer is dried and concentrated.

  • Purification : Column chromatography (cyclohexane/toluene) yields the product as an orange solid.

Key Data :

ParameterValueSource
Yield30% (crude); 70% (purified)
Reaction Time4–6 hours
Purity (HPLC)>95%

Mechanistic Insight :
The hydroxyl groups at positions 4 and 5 activate the anthracene ring via electron-donating effects, directing bromine to the less sterically hindered 1 and 8 positions. DIPA facilitates deprotonation, increasing nucleophilicity.

Catalytic and Optimized Approaches

Silver Ion-Assisted Bromination

A patent-derived method employs silver nitrate to enhance regioselectivity:

  • Conditions : NBS, AgNO₃, and acetic acid at 50°C.

  • Yield : 45% (reduced side products compared to non-catalytic methods).

Solvent Optimization

Replacing DCM with dimethylformamide (DMF) improves solubility and reaction kinetics:

  • Yield Increase : From 30% to 50%.

  • Drawback : Longer purification due to higher polarity byproducts.

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and minimal waste:

Continuous Flow Reactor System

Steps :

  • Bromination : Automated dosing of NBS and DIPA in a DCM loop reactor.

  • In-Line Quenching : Acidic aqueous phase separation via centrifugal extractors.

  • Crystallization : Solvent evaporation followed by recrystallization from ethanol/water.

Advantages :

  • 80% yield at pilot scale.

  • Reduced reaction time (2–3 hours).

Reaction Mechanism and Regioselectivity

The bromination proceeds via electrophilic aromatic substitution (EAS):

  • NBS Activation : DIPA abstracts a proton from NBS, generating Br⁺.

  • Ring Activation : Hydroxyl groups donate electron density, favoring bromination at positions ortho to hydroxyls (1 and 8).

  • Steric Effects : Bulky substituents at positions 4 and 5 hinder bromination at adjacent sites.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with cyclohexane/ethyl acetate gradients.

  • HPLC : Reverse-phase C18 columns for analytical validation.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 7.60 (d, J = 7.9 Hz) and δ 8.17 (d, J = 7.9 Hz).

  • IR : C=O stretches at 1660 cm⁻¹, O-H stretches at 3250 cm⁻¹.

  • MS : Molecular ion peak at m/z 397.9 (C₁₄H₆Br₂O₄).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low solubility of 1,8-DHAQUse polar aprotic solvents
Over-brominationControlled NBS stoichiometry
Byproduct formationCatalytic Ag⁺ additives

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Standard Bromination30–50%HighModerateLow
Catalytic Bromination45–60%HighLowModerate
Continuous Flow70–80%Very HighHighHigh

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : This compound serves as a precursor for synthesizing other complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones and substitution reactions—makes it valuable in organic synthesis .
Reaction TypeExample Products
OxidationAnthraquinone derivatives
ReductionHydroquinone derivatives
SubstitutionVarious substituted anthracene derivatives

Biology

  • Antimicrobial and Anticancer Properties : Research has indicated that 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione may possess antimicrobial and anticancer activities. Studies have focused on its interaction with cellular targets and its potential to induce reactive oxygen species (ROS), which can lead to cellular damage or trigger signaling pathways associated with apoptosis.

Medicine

  • Drug Development : The compound is being explored for its therapeutic applications in drug development. Its unique structure allows for modifications that could enhance bioactivity or target specific biological pathways .

Industry

  • Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments due to its vibrant color and stability under various conditions. The compound's properties make it suitable for use in textiles and coatings.

Case Study 1: Photovoltaic Applications

Recent studies have demonstrated the use of this compound as an electron acceptor material in photovoltaic cells. The compound enhances the efficiency of solar cells by improving the contact area between electron donors and acceptors through π-π stacking interactions. This leads to increased short-circuit current and overall photoelectric conversion rates .

Case Study 2: Antimicrobial Activity

In a laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione with structurally related anthraquinones:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (1,8), OH (4,5) C₁₄H₆Br₂O₄ 410.01* Potential dye/photoelectronic use
1,8-Dichloroanthracene-9,10-dione Cl (1,8) C₁₄H₆Cl₂O₂ 277.10 Moderate solubility (0.00355 mg/ml in PBS); used in organic synthesis
1,5-Dihydroxyanthracene-9,10-dione OH (1,5) C₁₄H₈O₄ 240.21 Soluble in KOH (red solution); dye intermediate
Disperse Blue 56 (1,8-diamino-2-bromo-4,5-dihydroxy-) NH₂ (1,8), Br (2), OH (4,5) C₁₄H₁₀BrN₂O₄ 366.15 Commercial dye; CAS 68134–65–6
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione Br (2,3,5), OH (1,4) C₁₄H₅Br₃O₄ 476.90 High molecular weight; limited solubility data
Diacerein (1,8-Diacetoxy-3-carboxyanthraquinone) OAc (1,8), COOH (3) C₁₉H₁₂O₈ 368.29 Pharmaceutical use (osteoarthritis treatment)

*Calculated based on atomic weights.

Key Comparative Analysis

Substituent Effects on Properties
  • Halogen vs. Hydroxyl Groups : Bromine increases molecular weight and hydrophobicity compared to hydroxyl or chlorine substituents. For example, 1,8-Dichloroanthracene-9,10-dione (MW 277.10) is lighter and more soluble in PBS than its brominated analog .
  • Amino Groups: Disperse Blue 56’s amino substituents enhance its dyeing efficiency via increased electron donation, unlike bromine’s electron-withdrawing effects .
  • Acetoxy Groups : Diacerein’s acetoxy groups improve bioavailability for pharmaceutical applications, demonstrating how functional group choice dictates biological activity .

Biological Activity

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone known for its diverse biological activities. This compound has been the subject of various studies aimed at understanding its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

The unique structure of this compound includes bromine atoms and hydroxyl groups that significantly influence its reactivity and biological interactions. The compound can undergo several chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : It can be reduced to hydroquinones.
  • Substitution : Bromine atoms may be replaced by other functional groups through nucleophilic substitution reactions.

The mechanism of action primarily involves the generation of reactive oxygen species (ROS) upon redox reactions, which can induce cellular damage or activate specific signaling pathways in target cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately:

Cell Line IC50 (µM)
HeLa15
MCF-720

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against a panel of resistant bacterial strains isolated from infected patients. Results showed a notable reduction in bacterial load after treatment with the compound compared to control groups. This highlights its potential use in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Cancer Treatment

A preclinical trial evaluated the efficacy of the compound in combination with standard chemotherapy drugs on tumor-bearing mice. The combination treatment resulted in a significant reduction in tumor size compared to monotherapy with either agent alone. This suggests that this compound may enhance the therapeutic effects of existing cancer treatments .

Q & A

Basic: What are the recommended handling and storage protocols for 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione to mitigate health and environmental risks?

Methodological Answer:

  • Handling Precautions:
    • Use chemical-resistant gloves (e.g., nitrile) meeting EN 374 standards and safety goggles with side shields to prevent skin/eye contact .
    • Operate in a fume hood or well-ventilated area to avoid inhalation of dust or vapors .
    • Avoid water contamination; use vacuum systems for spill cleanup to minimize environmental release .
  • Storage:
    • Store in sealed containers at room temperature (20–25°C) in a locked, ventilated cabinet .
    • Separate from incompatible substances (e.g., strong oxidizers) to prevent reactive hazards .

Basic: What synthetic routes yield this compound with high purity, and how is purity validated?

Methodological Answer:

  • Synthesis Methods:
    • Bromination of dihydroxyanthraquinone precursors using Br₂ in acetic acid at 80–100°C, with reaction monitoring via TLC .
    • Alternative routes involve nitro-group reduction followed by bromination, achieving yields up to 87.5% under optimized conditions (e.g., NaOH in methanol) .
  • Purification & Validation:
    • Recrystallization from ethanol/water mixtures improves purity .
    • Validate via HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm substitution patterns and absence of byproducts .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Data Discrepancy Analysis:
    • Solubility: Conflicting reports may arise from solvent polarity variations. Use log Pow = 5.67 (n-octanol/water) to predict partitioning behavior . Experimentally, test solubility in DMSO, DMF, and chloroform, noting temperature effects (e.g., 25°C vs. 40°C) .
    • Stability: Monitor degradation under UV light (λ = 254 nm) via HPLC to assess photolytic stability. Store samples in amber vials if light-sensitive .
  • Recommended Workflow:
    • Cross-validate findings with computational models (e.g., COSMO-RS) and replicate experiments under controlled conditions .

Advanced: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous anthraquinones .
    • FT-IR: Identify O–H (3200–3500 cm⁻¹) and C=O (1670–1700 cm⁻¹) stretching modes to confirm functional groups .
  • Electronic Properties:
    • UV-Vis Spectroscopy: Measure λmax in ethanol (e.g., 450–500 nm) to study π→π* transitions and substituent effects .
    • Cyclic Voltammetry: Determine redox potentials (E₁/2) in acetonitrile to assess electron-withdrawing effects of bromine .

Advanced: How can researchers assess the environmental impact and ecotoxicity of this compound?

Methodological Answer:

  • Ecotoxicity Testing:
    • Follow OECD Guidelines 201 (algae) and 202 (Daphnia) to evaluate acute toxicity. Reported LC50 values for similar brominated anthraquinones range from 0.1–1 mg/L .
    • Use QSAR models (e.g., EPI Suite) to predict bioaccumulation (BCF > 500 suggests high risk) .
  • Mitigation Strategies:
    • Implement waste treatment via incineration (≥850°C) with scrubbing for HBr gas neutralization .

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